2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIZPBYXABJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Route Development
Precursor Synthesis and Derivatization Pathways for 1,3,5-Triazines
The 1,3,5-triazine (B166579) (or s-triazine) core is a foundational heterocyclic motif present in a wide array of functional molecules. nih.gov The primary strategies for its synthesis involve either the cyclotrimerization of nitriles or, more commonly, the derivatization of a pre-formed triazine ring, typically starting from cyanuric chloride. chim.itwikipedia.org The latter approach offers a highly modular and controllable pathway to a vast range of substituted triazines.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) stands out as the most pivotal and widely utilized precursor for the synthesis of 1,3,5-triazine derivatives. nih.govrsc.orgmdpi.com Its prominence stems from its commercial availability, low cost, and high reactivity, which allows for the straightforward introduction of various functional groups. rsc.orgtandfonline.com Prepared industrially from the trimerization of cyanogen (B1215507) chloride, this white solid serves as the entry point for manufacturing herbicides, dyes, and a multitude of specialty chemicals. wikipedia.org
The synthetic utility of cyanuric chloride lies in the differential reactivity of its three chlorine atoms. These atoms can be sequentially replaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution. nih.govnih.gov This stepwise substitution is carefully controlled by adjusting the reaction temperature. The key principle is that the electron-withdrawing nature of the remaining chlorine atoms decreases as each is replaced by an electron-donating group, thus deactivating the ring towards further substitution. This allows for a programmed and selective synthesis of mono-, di-, and tri-substituted triazines. mdpi.com
Table 1: Temperature-Controlled Sequential Substitution on Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Reactivity |
|---|---|---|
| First Chlorine Atom | 0 °C | Highest |
| Second Chlorine Atom | Room Temperature (approx. 20-25 °C) | Intermediate |
| Third Chlorine Atom | Elevated Temperatures (e.g., boiling point of solvent) | Lowest |
This table illustrates the general principle of temperature-dependent reactivity for nucleophilic substitution on the cyanuric chloride core. nih.gov
This predictable reactivity profile has been extensively exploited in both traditional and combinatorial synthesis approaches to generate large libraries of triazine compounds. nih.govmdpi.com
Nucleophilic aromatic substitution (SNAr) is the cornerstone mechanism for the functionalization of cyanuric chloride and its derivatives. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making it highly susceptible to attack by nucleophiles. organic-chemistry.orgacs.org The chlorine atoms on cyanuric chloride act as excellent leaving groups, facilitating this reaction.
The SNAr reaction on the triazine ring typically proceeds through a stepwise addition-elimination mechanism involving a Meisenheimer-like intermediate. However, recent computational and experimental studies suggest that some substitutions may follow a concerted process where nucleophilic addition and leaving group dissociation occur in a single step. organic-chemistry.orgrsc.org The ease of these substitutions allows for the creation of C-O, C-N, and C-S bonds by reacting chloro-triazines with appropriate nucleophiles. nih.gov
The sequential substitution strategy is fundamental for synthesizing unsymmetrical triazines like 2-(4-chlorophenyl)-4,6-diphenyl-1,3,5-triazine. A synthetic plan would involve the stepwise introduction of the two phenyl groups and one 4-chlorophenyl group, carefully controlling the reaction conditions at each stage to ensure selectivity. For instance, one equivalent of a nucleophile is added at 0 °C to yield a monosubstituted product, which is then reacted with a second nucleophile at room temperature, followed by a third at a higher temperature. nih.gov
Specific Synthetic Approaches to this compound
The synthesis of a specific unsymmetrical triazine such as this compound can be achieved through several strategic routes. A common method involves the sequential SNAr reactions on cyanuric chloride with the corresponding nucleophiles. Alternatively, modern cross-coupling reactions provide a powerful tool for creating the necessary carbon-carbon bonds. Another approach involves the cyclotrimerization of a mixture of nitriles, although controlling the regioselectivity to obtain the desired unsymmetrical product can be challenging. chim.it
A plausible route starting from cyanuric chloride could involve a Friedel-Crafts reaction with benzene (B151609) to introduce the first two phenyl groups, followed by a reaction with chlorobenzene (B131634) to add the final 4-chlorophenyl group. However, palladium-catalyzed cross-coupling reactions offer a more versatile and controlled method.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful methodology for the synthesis of aryl-substituted triazines. researchgate.net This approach allows for the formation of C-C bonds between a halo-triazine (like a dichloro- or monochloro-triazine intermediate) and an arylboronic acid. researchgate.netgoogle.com
For the synthesis of this compound, a potential strategy would be:
Reacting cyanuric chloride with two equivalents of phenylboronic acid under Suzuki coupling conditions to form 2-chloro-4,6-diphenyl-1,3,5-triazine.
A subsequent Suzuki coupling reaction of this intermediate with 4-chlorophenylboronic acid to yield the final product.
Catalytic systems typically involve a palladium source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.net These reactions offer high yields and functional group tolerance, making them highly suitable for synthesizing complex triazine structures. The reactivity of various organometallic reagents, including organostannanes and Grignard reagents, has also been explored in coupling processes with chloro-triazines. researchgate.net
Table 2: Representative Palladium-Catalyzed Suzuki Coupling for Aryl-Triazine Synthesis
| Triazine Substrate | Coupling Partner | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 6-chloro-2,4-diaminotriazine | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | 6-aryl-2,4-diaminotriazine | researchgate.net |
One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and simplify purification processes by avoiding the isolation of intermediates. researchgate.net Several one-pot methods for preparing substituted 1,3,5-triazines have been developed. These often involve multi-component reactions where the triazine ring is constructed and functionalized in a single synthetic operation.
For example, a three-component reaction of cyanoguanidine, an aromatic aldehyde, and an amine can produce dihydrotriazines, which are then aromatized in the same pot to yield 1,3,5-triazine derivatives. researchgate.netnih.gov Another strategy involves the catalyst-free reaction of arylaldehydes, thiourea, and orthoformates to create triazine-2,4-dithione derivatives. nih.gov
While a specific one-pot synthesis for this compound is not prominently reported, the principles can be applied. A potential one-pot approach could involve the sequential addition of reagents for Ullmann-type Cu(I)-catalyzed reactions to functionalize a starting dichlorotriazinyl derivative without isolating the intermediate products. nih.gov Such methods significantly shorten reaction times compared to traditional stepwise syntheses. nih.gov
Green Chemistry and Sustainable Synthetic Route Development for Triazine Analogs
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,3,5-triazines to develop more environmentally benign and efficient processes. tandfonline.comresearchgate.net Key areas of focus include the use of alternative energy sources, employing safer solvents, and improving atom economy.
Microwave irradiation has proven to be a highly effective green methodology for triazine synthesis. chim.itresearchgate.net It allows for rapid heating, leading to significantly shorter reaction times, cleaner reactions, and often higher yields compared to conventional heating. chim.itmdpi.com Microwave-assisted synthesis has been successfully used for both the cyclotrimerization of nitriles and the nucleophilic substitution on cyanuric chloride, sometimes under solvent-free conditions. chim.it
Another promising green technique is sonochemistry, which utilizes ultrasound to promote chemical reactions. nih.govssrn.com Sonochemical protocols for synthesizing 1,3,5-triazine derivatives have been developed that can be completed in minutes using water as a solvent, making the process significantly "greener" than classical methods. nih.govssrn.com These methods are not only faster and more energy-efficient but also enhance safety and reduce the generation of hazardous waste. The use of phase-transfer catalysts in aqueous media further enhances the sustainability of these synthetic routes. mdpi.com
Regioselectivity and Stereochemical Control in Triazine Ring Functionalization
The synthetic strategy for creating unsymmetrically substituted 1,3,5-triazines, such as this compound, is fundamentally dependent on controlling the regioselectivity of substituent addition to the triazine core. The primary precursor for this class of compounds is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on the cyanuric chloride ring exhibit differential reactivity towards nucleophilic substitution, a characteristic that is exploited to achieve selective functionalization. researchgate.netmdpi.com
The regiochemical outcome of the synthesis is governed by a stepwise nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms decreases sequentially; the first chlorine is highly reactive and can be substituted at low temperatures, the second requires intermediate temperatures, and the displacement of the third chlorine atom necessitates more forcing conditions, such as elevated temperatures. chim.itmdpi.com This graduated reactivity allows for the controlled, sequential introduction of different nucleophiles, leading to the formation of asymmetrically substituted triazines.
Several factors are critical in directing the regioselectivity of these substitutions:
Temperature Control: Temperature is the most crucial factor for controlling the stepwise substitution of chlorides on the cyanuric chloride ring. chim.it The first substitution is often exothermic and is typically performed at temperatures between 0–5 °C. The second substitution generally proceeds at room temperature, while the third substitution requires significantly higher temperatures, often at the reflux point of a high-boiling solvent. chim.it
Nucleophile Reactivity: The intrinsic reactivity of the incoming nucleophile, influenced by its basicity and steric profile, also plays a significant role. More potent nucleophiles can react at lower temperatures. In the synthesis of this compound, this involves the sequential reaction with phenyl and 4-chlorophenyl nucleophiles.
Stoichiometry: Precise control over the molar equivalents of the nucleophiles is essential to prevent the formation of undesired symmetrically substituted byproducts.
A strategic route for the synthesis of this compound would involve a two-step process starting from cyanuric chloride. First, cyanuric chloride would be treated with two equivalents of a phenyl-donating nucleophile (e.g., aniline (B41778) in the presence of a base, or via a Friedel-Crafts reaction with benzene) under controlled, moderate temperature conditions to yield the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine. In the second step, this intermediate is subjected to a subsequent nucleophilic substitution with one equivalent of a 4-chlorophenyl nucleophile (e.g., 4-chloroaniline) at an elevated temperature to replace the final, least reactive chlorine atom.
The following data tables illustrate the principles of regioselective synthesis for 1,3,5-triazines.
Table 1: General Conditions for Stepwise Nucleophilic Substitution of Cyanuric Chloride
| Substitution Step | Typical Nucleophile | Reaction Temperature | Product Type |
| First Chlorine | Amine, Alcohol, Thiol | 0–5 °C | Mono-substituted dichloro-triazine |
| Second Chlorine | Amine, Alcohol, Thiol | Room Temperature (~20-25 °C) | Di-substituted mono-chloro-triazine |
| Third Chlorine | Amine, Alcohol, Thiol | Elevated Temperature (>65 °C, Reflux) | Tri-substituted triazine |
Table 2: Illustrative Synthetic Route for this compound
| Step | Reactants | Key Conditions | Intermediate/Product |
| 1 | 2,4,6-Trichloro-1,3,5-triazine + 2 eq. Aniline | Acetone, Room Temperature | 2-Chloro-4,6-dianilino-1,3,5-triazine |
| 2 | 2-Chloro-4,6-dianilino-1,3,5-triazine + 1 eq. 4-Chloroaniline | High-boiling solvent (e.g., Dioxane), Reflux | 2-(4-Chloroanilino)-4,6-dianilino-1,3,5-triazine |
Regarding stereochemical control, the core 1,3,5-triazine ring is an achiral, planar aromatic system. In the specific case of this compound, the substituents (phenyl and 4-chlorophenyl groups) are also achiral. The synthesis of this molecule from achiral precursors does not generate any stereocenters. Consequently, the final product is achiral and does not exist as stereoisomers (enantiomers or diastereomers). Therefore, considerations of stereochemical control are not applicable to the synthesis of this particular compound. Stereochemical challenges would only arise if chiral substituents were introduced to the triazine ring or if a reaction created a chiral center within one of the substituent groups.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen and carbon atoms.
Proton (¹H) NMR Spectroscopic Analysis
In a hypothetical ¹H NMR spectrum of 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, distinct signals would be expected for the protons on the different aromatic rings. The protons of the two equivalent phenyl rings would likely appear as multiplets in the aromatic region of the spectrum. The protons on the 4-chlorophenyl group would be expected to show a characteristic AA'BB' pattern, appearing as two distinct doublets, due to the symmetry of the para-substituted ring. The integration of these signals would correspond to the number of protons on each ring system.
Carbon (¹³C) NMR Spectroscopic Analysis
A ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The three carbon atoms of the central triazine ring would be expected to resonate at a characteristic downfield chemical shift, typically in the range of 170-175 ppm, due to their attachment to electronegative nitrogen atoms. The substituted carbons of the aromatic rings (those attached to the triazine core or the chlorine atom) would show distinct signals from the protonated carbons. The symmetry of the two phenyl groups would result in fewer signals than the total number of carbon atoms, while the carbons of the 4-chlorophenyl group would each be unique.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of this compound would be dominated by absorptions characteristic of its aromatic and heterocyclic components. Key expected vibrational bands would include C-H stretching frequencies for the aromatic rings (typically above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the phenyl and triazine rings, which would appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-Cl stretch of the chlorophenyl group would also be expected at lower frequencies.
Raman Spectroscopic Profiling
Raman spectroscopy would provide complementary information to FT-IR. The symmetrical vibrations of the aromatic rings and the triazine core are often strong in the Raman spectrum. The characteristic "ring breathing" modes of the monosubstituted and para-disubstituted benzene (B151609) rings would be identifiable. These techniques are valuable for confirming the presence of the key structural motifs within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₂₁H₁₄ClN₃), the molecular ion peak [M]⁺ would be expected, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of the substituent groups from the triazine core, leading to the formation of characteristic fragment ions that could be used to confirm the structure.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
For instance, the crystal structures of similar compounds, such as 2,4,6-tris((4-chlorophenyl)thio)-1,3,5-triazine, have been determined. researchgate.net Studies on carbazole (B46965) derivatives linked to a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework have shown that these types of molecules often crystallize in monoclinic or triclinic systems, with space groups such as P21/n or P-1. rsc.org For example, 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one was found to crystallize in the triclinic system with a P-1 space group. mdpi.com These examples suggest that this compound likely adopts a non-centrosymmetric space group, influenced by the packing of the phenyl and chlorophenyl rings. The planarity of the central triazine ring is a common feature, with the appended phenyl groups typically twisted out of this plane.
The table below presents representative crystallographic data for a related triazine compound, 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one, to illustrate typical parameters for this class of molecules. mdpi.com
| Parameter | Value |
|---|---|
| Compound | 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)hydrazineylidene)indolin-2-one |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.3368(6) |
| b (Å) | 11.9804(8) |
| c (Å) | 12.7250(5) |
| α (°) | 100.904(4) |
| β (°) | 107.959(4) |
| γ (°) | 109.638(6) |
| Volume (ų) | 1334.36 |
UV-Visible Spectroscopic Investigations of Electronic Transitions
UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. For this compound and related compounds, the absorption spectra are characterized by intense bands in the ultraviolet region, which are attributed to π–π* transitions within the aromatic system. researchgate.netresearchgate.net
The electronic structure of the 1,3,5-triazine (B166579) core, combined with the extensive conjugation provided by the three aryl substituents, gives rise to these characteristic absorptions. The specific wavelengths of maximum absorption (λmax) are influenced by the nature and substitution pattern of the aryl groups. Generally, 2,4,6-triaryl-1,3,5-triazine derivatives exhibit strong absorption in the 270-400 nm range. researchgate.net The introduction of a chloro substituent on one of the phenyl rings is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent 2,4,6-triphenyl-1,3,5-triazine, depending on the interplay between inductive and resonance effects.
The table below summarizes typical absorption maxima for related 1,3,5-triazine derivatives, providing a reference for the expected electronic transitions of this compound.
| Compound Type | Typical λmax (nm) | Transition Type |
|---|---|---|
| 2,4,6-Triphenyl-1,3,5-triazine derivatives | ~280 - 400 | π–π |
| 2,4-dichloro-6-(p-substituted phenyl) 1,3,5-triazines | ~240 - 280 | π–π |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1,3,5-triazine (B166579) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries and electronic properties. researchgate.netnih.govd-nb.info These studies are foundational for understanding the molecule's reactivity, stability, and optical characteristics.
Frontier Molecular Orbital (FMO) theory is critical for describing the electronic and optical properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net
For architecturally similar molecules like 2,4,6-triphenyl-1,3,5-triazine (B147588) (TPT), the HOMO is typically distributed over the phenyl rings, while the LUMO is localized on the central triazine core. This separation of FMOs is characteristic of a donor-acceptor (D-A) structure, where the phenyl groups act as donors and the triazine ring as the acceptor. In the case of 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, the introduction of the electron-withdrawing chlorine atom on one of the phenyl rings is expected to influence the energy levels of these orbitals.
Studies on related carbazole-substituted triphenyl-triazine emitters have shown that HOMO energy levels can be around -5.83 eV to -5.96 eV, and LUMO levels can range from -2.71 eV to -2.88 eV. rsc.org The distribution of these orbitals dictates the charge transfer characteristics of the molecule upon excitation. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
Data based on carbazole-substituted triphenyl-triazine derivatives, which provide an approximation for the electronic properties of the target compound. rsc.org
The HOMO-LUMO energy gap (band gap) is a key parameter that determines the electronic and optical properties of a material. A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, which can affect the color and conductivity of the material. researchgate.net For organic molecules intended for applications in solar cells or light-emitting diodes, tuning the band gap is essential for matching the energy levels with other materials in the device and for absorbing or emitting light at desired wavelengths. nih.govfrontiersin.orgnih.gov
In star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine core, the introduction of different functional groups on the peripheral arms can effectively tune the FMO energy levels and thus the band gap. nih.govfrontiersin.orgnih.gov For this compound, the chlorophenyl group is expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature, potentially leading to a wider band gap compared to the parent triphenyl-triazine. rsc.org This modification allows for precise control over the molecule's absorption and emission spectra, which is a fundamental aspect of band gap engineering.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a standard method for studying the excited-state properties of molecules. It is used to calculate vertical excitation energies, oscillator strengths, and to predict UV-Vis absorption spectra. researchgate.netnih.govsci-hub.se For 1,3,5-triazine derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different fragments. nih.govfrontiersin.org
In molecules with a D-A structure, the lowest energy electronic transition often corresponds to a HOMO-to-LUMO transition with significant intramolecular charge transfer (ICT) character. nih.gov For this compound, TD-DFT would likely predict a low-energy absorption band corresponding to an electronic transition from the phenyl-based HOMO to the triazine-based LUMO. The properties of this excited state are crucial for applications in fields like organic light-emitting diodes (OLEDs) and as UV absorbers. sci-hub.se
Charge Transport Properties and Reorganization Energies
The efficiency of charge transport in organic materials is a critical factor for their performance in electronic devices. This property is heavily influenced by the reorganization energy (λ), which describes the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. cleanenergywiki.org A lower reorganization energy generally leads to higher charge mobility. cleanenergywiki.orgdrexel.edu
The reorganization energy has two components: an internal contribution from the geometry change of the single molecule and an external contribution from the polarization of the surrounding medium. Computational chemistry focuses on calculating the internal reorganization energy for both holes (λh) and electrons (λe).
| Parameter | Description | Significance |
|---|---|---|
| Reorganization Energy (λ) | Energy associated with geometric relaxation upon charge transfer. | Lower values are desirable for high charge mobility. |
| Hole Reorganization Energy (λh) | Geometric relaxation energy upon removal of an electron. | Key for hole-transport materials. |
| Electron Reorganization Energy (λe) | Geometric relaxation energy upon addition of an electron. | Key for electron-transport materials. |
For large aromatic molecules like pentacene, the reorganization energy is relatively low because the charge is delocalized over the entire molecule, leading to small geometric changes upon ionization. cleanenergywiki.org In contrast, for molecules where the charge is more localized, the reorganization energy can be significantly larger. cleanenergywiki.org For this compound, the charge is expected to be delocalized across the π-conjugated system, suggesting it could be a candidate for a charge transport material.
Computational methods can predict whether a material is better suited for transporting holes or electrons by comparing the hole (λh) and electron (λe) reorganization energies. A smaller λh suggests better hole transport, while a smaller λe indicates more efficient electron transport.
For D-A molecules based on a triphenyl-triazine core, the triazine unit acts as a strong electron acceptor, which generally facilitates electron transport. Therefore, this compound is anticipated to be a better electron transport material. Calculations on similar star-shaped molecules have shown that they can be promising candidates for ambipolar materials, capable of transporting both holes and electrons. nih.gov
Strategic Integration in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications
Derivatives of 2,4,6-triphenyl-1,3,5-triazine (B147588) are widely recognized as effective electron transport materials (ETMs). mdpi.com Their high electron affinity and thermal stability are key attributes for this function. mdpi.com For instance, the compound 2-(3-(10-(naphth-2-yl)-anthracen-9-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (NaAN-m-TRZ), which features the same 4,6-diphenyl-1,3,5-triazin-2-yl core, demonstrates excellent properties as an ETM. researchgate.netepa.gov This material exhibits a high glass transition temperature (Tg) of 157°C and a decomposition temperature of 353°C, indicating significant thermal stability. epa.gov Its LUMO level is estimated at -2.84 eV, suitable for electron injection from common cathodes. epa.gov Doping NaAN-m-TRZ with 8-hydroxyquinolatolithium (Liq) significantly boosts its electron mobility, reaching values in the range of 6.23 x 10⁻⁵ to 7.19 x 10⁻⁴ cm² V⁻¹ s⁻¹. epa.gov This enhanced mobility helps to suppress triplet-polaron annihilation, a common quenching mechanism in phosphorescent OLEDs (PhOLEDs), leading to devices with extraordinary durability. epa.gov
In addition to serving as ETMs, triazine derivatives are designed as bipolar host materials, which can transport both electrons and holes, leading to a more balanced charge injection within the emissive layer. rsc.org This balance is crucial for achieving high efficiency and reducing efficiency roll-off at high brightness in PhOLEDs. rsc.org For example, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) combines the electron-accepting triazine unit with the hole-donating carbazole (B46965) unit. rsc.org This design results in a high triplet energy level of 2.78 eV, making it a suitable host for blue and green phosphorescent emitters. rsc.org PhOLEDs using DPTPCz as a host have demonstrated high maximum external quantum efficiencies (EQEs) of 14.4% for blue devices and 21.2% for green devices. rsc.org
| Compound | Role | Key Performance Metric | Value | Source |
|---|---|---|---|---|
| DPTPCz | Bipolar Host | Max. EQE (Green PhOLED) | 21.2% | rsc.org |
| DPTPCz | Bipolar Host | Max. EQE (Blue PhOLED) | 14.4% | rsc.org |
| NaAN-m-TRZ:Liq | ETM | Electron Mobility | ~7.19 x 10⁻⁴ cm² V⁻¹ s⁻¹ | epa.gov |
| NaAN-m-TRZ | ETM | Glass Transition Temp. (Tg) | 157°C | epa.gov |
The 2,4,6-triphenyl-1,3,5-triazine scaffold is a cornerstone in the design of emitters for Thermally Activated Delayed Fluorescence (TADF). nih.govnih.gov In TADF molecules, the electron-accepting triazine core is chemically linked to an electron-donating moiety. nih.govresearchgate.net This donor-acceptor (D-A) architecture leads to a spatial separation of the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the triazine acceptor. nih.gov This separation results in a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which is the defining characteristic of TADF materials. nih.govmdpi.com
A small ΔEST allows for efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted into emissive singlet excitons through thermal energy, dramatically increasing the theoretical internal quantum efficiency to nearly 100%. nih.govresearchgate.net Several high-performance TADF emitters utilize the 4,6-diphenyl-1,3,5-triazin-2-yl group as the acceptor.
Notable examples include:
DMAC-TRZ : This molecule links a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor to the triazine acceptor. It exhibits a high photoluminescence quantum yield (PLQY) of 83% in a neat film and a delayed fluorescence lifetime of 1.9 µs in a doped film. mdpi.com
PTZ-TRZ : This emitter connects a phenothiazine (B1677639) (PTZ) donor to the triazine core via a phenyl linker. It displays dual intramolecular charge transfer (ICT) fluorescence due to different molecular conformations. mdpi.comnih.gov
TrzIAc : By using a rigid indeno[1,2-b]acridine donor, this molecule achieves a PLQY of 97% and a small ΔEST of 0.06 eV. OLEDs based on TrzIAc have recorded a high EQE of 20.9%. mdpi.com
TRZ-DDPAc : This emitter features a D-A-D architecture with two 9,9-diphenyl-9,10-dihydroacridine (B1356494) donors attached to the central triazine acceptor. It achieves a PLQY of 79.7% and an impressive maximum EQE of 27.3% in a green OLED. rsc.org
| Emitter | Donor Moiety | PLQY (%) | Max. EQE (%) | ΔEST (eV) | Source |
|---|---|---|---|---|---|
| DMAC-TRZ | Dimethyl Acridine | 90 (doped film) | - | - | mdpi.com |
| TrzIAc | Indeno-acridine | 97 | 20.9 | 0.06 | mdpi.com |
| CzT | Bicarbazole | ~40 | - | 0.07 | mdpi.com |
| TRZ-DDPAc | Diphenyl-dihydroacridine (x2) | 79.7 (doped film) | 27.3 | - | rsc.org |
Organic Photovoltaics (OPVs) and Solar Cell Technologies
The optoelectronic properties that make triazine derivatives suitable for OLEDs also render them valuable for organic photovoltaic (OPV) applications. mdpi.combohrium.com Their strong electron-accepting nature, combined with good thermal stability and the ability to form varied molecular architectures, allows them to play multiple roles in solar cell devices. bohrium.comnih.gov
In the active layer of OPVs, which is responsible for light absorption and charge generation, triazine-based compounds can function as either electron donor or, more commonly, electron acceptor materials. bohrium.comnih.gov The electron-deficient triazine core is an excellent building block for non-fullerene acceptors. nih.gov
Star-shaped conjugated molecules (SSCMs) with a triazine core are a particularly explored architecture. mdpi.combohrium.com In these molecules, the central triazine unit acts as the acceptor core, while electron-donating arms are attached to its periphery. This D-A structure facilitates efficient intramolecular charge transfer upon photoexcitation, a critical step for charge separation. By synthetically modifying the donor arms, researchers can tune the material's absorption spectrum, energy levels (HOMO/LUMO), and charge transport properties to better match with a corresponding donor material in a bulk heterojunction (BHJ) setup. bohrium.comresearchgate.net A few examples of triazine-based molecules have also been designed to act as donors by attaching specific side groups that raise the HOMO level. nih.gov
Beyond the active layer, triazine derivatives are strategically employed as interfacial layers (ILs) between the active layer and the electrodes. bohrium.comnih.gov These layers are crucial for improving charge extraction and transport, enhancing device performance and stability. bohrium.com When used as a cathode interfacial material, the electron-accepting triazine unit can help reduce the work function of the electrode, facilitating more efficient electron collection and reducing the energy barrier for charge extraction. bohrium.com This leads to improved open-circuit voltage (Voc) and fill factor (FF) of the solar cell. Furthermore, these interfacial layers can help passivate surface defects and protect the active layer or sensitive electrodes from degradation, thereby enhancing the operational stability of the device. bohrium.com
Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)
The rigid, planar structure of the 1,3,5-triazine (B166579) ring makes it an ideal building block for creating highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs) and, more specifically, Covalent Triazine Frameworks (CTFs). researchgate.netnih.gov These materials are constructed by linking triazine-based monomers with various organic struts to form extended, two-dimensional or three-dimensional networks with permanent porosity. nih.gov
The synthesis of CTFs often starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms are substituted, or through the cyclotrimerization of nitrile-functionalized aromatic monomers. researchgate.netrsc.org Friedel-Crafts reactions catalyzed by acids like AlCl₃ or methanesulfonic acid are also employed to polymerize triazine monomers with aromatic linkers such as biphenyl (B1667301) or tetraphenylthiophene. researchgate.netrsc.orgmdpi.com The resulting frameworks feature the highly stable 2,4,6-triaryl-1,3,5-triazine core as a repeating unit.
CTFs are characterized by several key properties:
High Porosity and Surface Area : The rigid network structure creates well-defined micropores and mesopores, leading to very high Brunauer-Emmett-Teller (BET) specific surface areas, with some frameworks exceeding 1600 m²/g. researchgate.net
Exceptional Stability : The strong covalent bonds forming the framework and the inherent aromatic stability of the triazine rings provide high thermal and chemical stability. researchgate.net
Tunable Functionality : The properties of the CTF can be precisely controlled by choosing different aromatic linkers, allowing for the tuning of pore size, surface chemistry, and electronic properties. rsc.org
These properties make CTFs highly promising for applications in gas storage and separation. The nitrogen-rich backbone of CTFs creates favorable interactions with CO₂, leading to high uptake capacities. researchgate.netrsc.org For example, CTFs with triptycene (B166850) and fluorene (B118485) backbones have shown CO₂ uptake capacities as high as 4.24 mmol/g. researchgate.net The well-defined pore structure also allows for selective separation of gases, such as CO₂ from CH₄. nih.govmdpi.com
| CTF Name/Linker | Synthesis Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight | Source |
|---|---|---|---|---|---|
| TDPDB | Friedel-Crafts | 592.18 | 0.5241 | Iodine capture (3.93 g/g) | researchgate.net |
| TTPPA | Friedel-Crafts | >512 | 0.2997 | Iodine capture (4.90 g/g) | researchgate.net |
| CTF-TPC | Friedel-Crafts | up to 1668 | - | CO₂ uptake (4.24 mmol/g) | researchgate.net |
| TTPT | Friedel-Crafts | 315.5 | - | I₂ uptake / Sensing | rsc.org |
| pBN-CTF-10-550 | Ionothermal | up to 1460 | - | CO₂ uptake (96 mg/g) | nih.gov |
The compound 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine serves as a foundational component in the development of advanced functional materials, primarily within the domains of polymer chemistry and the construction of sophisticated macromolecular architectures. The inherent characteristics of the 1,3,5-triazine ring—namely its planar structure, high thermal stability, and electron-deficient nature—make it a desirable building block for creating polymers with unique and enhanced properties.
Polymer Chemistry and Macromolecular Architectures
The integration of the this compound moiety into polymer systems is a strategic approach to designing materials with tailored thermal, optical, and mechanical profiles. While direct polymerization of this specific molecule is not extensively documented, its structural analogues are widely employed as monomers, cross-linking agents, or core structures in various macromolecular designs. The methodologies and resulting architectures provide a clear framework for the potential applications of this compound.
Dendrimers and Hyperbranched Polymers:
A significant application of phenyl-substituted triazines is in the synthesis of dendrimers and hyperbranched polymers. nih.govnih.govresearchgate.netresearchgate.net Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The 1,3,5-triazine unit is an excellent candidate for a dendritic core or branching point due to its threefold symmetry. mdpi.com
Aromatic dendrimers featuring a 2,4,6-triphenyl-1,3,5-triazine core have been shown to exhibit improved thermal stability and beneficial photophysical properties, which are attributed to enhanced electron-transfer processes. nih.gov The synthesis of these complex structures often involves the reaction of a triazine derivative with other monomers that build out the dendritic branches, or "dendrons". nih.govnih.gov
For instance, a close structural analog, 2-chloro-4,6-diphenyl-1,3,5-triazine, is used as a key building block in the synthesis of novel aromatic dendrimers. nih.gov This highlights a viable synthetic route where the this compound could potentially be functionalized and used as a core or a building block in creating similar complex architectures. The synthesis of such dendrimers can be achieved under specific catalytic conditions, as detailed in the table below.
| Parameter | Condition |
|---|---|
| Catalyst | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Yield | 41% |
Linear and Cross-Linked Polymers:
Triazine derivatives containing reactive chlorine atoms directly attached to the triazine ring, such as 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869), are utilized as monomers in polycondensation reactions. ossila.com These reactions with various nucleophiles (e.g., diamines) lead to the formation of high-performance polymers like polyguanamines. These polymers are noted for their thermal stability.
The properties of polymers derived from a related monomer, 2,4-dichloro-6-phenyl-1,3,5-triazine, and an aromatic diamine (4,4'-oxydianiline) are summarized in the following table. These findings suggest the type of performance enhancements that could be expected if this compound were incorporated as a pendant group or comonomer.
| Property | Value | Reference |
|---|---|---|
| Inherent Viscosity (dL/g) | 0.51 | ossila.com |
| Glass Transition Temperature (Tg, °C) | 268 | ossila.com |
| 10% Weight Loss Temperature (TGA, °C) | 523 (in N₂) | ossila.com |
The presence of the bulky, rigid triazine-phenyl structure within a polymer backbone or as a side chain can significantly increase the glass transition temperature (Tg) and enhance thermal stability by restricting segmental motion of the polymer chains. The phenyl groups also promote π-π stacking, which can improve stability and influence the material's morphological and electronic properties.
Functional Side-Chain Polymers:
Another architectural possibility involves attaching the this compound moiety as a pendant group onto a polymer backbone. This approach is used to create sequence-defined polymers with diverse side-chain functionalities. nih.gov In such a macromolecular design, the polymer's primary chain provides the mechanical integrity, while the triazine-based side chains impart specific functions, such as light-emission, charge-transport, or enhanced thermal resistance. This strategy allows for the precise tuning of a material's properties by controlling the sequence and density of the functional triazine units along the polymer chain.
Reactivity and Reaction Mechanisms
Nucleophilic Reactivity of the Triazine Core
The 1,3,5-triazine (B166579) ring is characterized by its electron-deficient nature, which makes it susceptible to nucleophilic attack. In the case of 2,4,6-trisubstituted-1,3,5-triazines, the reactivity of the triazine core is significantly influenced by the nature of the substituents. The presence of electron-withdrawing groups enhances the electrophilicity of the carbon atoms in the triazine ring, facilitating nucleophilic substitution reactions. Conversely, electron-donating groups decrease the ring's electrophilicity.
The reactivity of substituted 1,3,5-triazines towards nucleophiles is a well-established principle, often demonstrated with the versatile reagent cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The substitution of the chlorine atoms in cyanuric chloride occurs in a stepwise manner, and the reactivity of the remaining chlorine atoms decreases with each successive substitution. nih.govresearchgate.net This principle of decreasing reactivity is applicable to other substituted triazines as well.
For 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, while it is already fully substituted with aryl groups, understanding the inherent reactivity of the triazine core is crucial for predicting its behavior in various chemical environments and for designing further derivatization strategies if one of the aryl groups were to be replaced by a leaving group. The phenyl and 4-chlorophenyl groups are generally considered to be weakly electron-withdrawing to neutral in their electronic effect on the triazine ring through resonance and inductive effects. The chlorine atom on the phenyl ring is electron-withdrawing via induction but electron-donating via resonance. This electronic landscape dictates the susceptibility of the triazine carbons to nucleophilic attack, should a suitable leaving group be present.
Studies on related 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) show that the chlorine atoms are readily displaced by nucleophiles such as amines, alcohols, and thiols, underscoring the electrophilic nature of the carbon atoms in the triazine ring. The reactivity is such that the first chlorine atom can be substituted at low temperatures, while the substitution of the second requires more forcing conditions, such as room temperature or heating. researchgate.net
The general order of nucleophilic substitution reactivity for different nucleophiles with the triazine core, as established through studies with cyanuric chloride, is a critical aspect. Experimental and theoretical studies have explored the preferential order of incorporation of different nucleophiles, which is valuable for planning selective derivatization reactions. nih.gov
Table 1: General Reactivity of Substituted 1,3,5-Triazines with Nucleophiles
| Substituent Effect on Triazine Ring | Reactivity towards Nucleophiles | Example Nucleophiles |
| Electron-withdrawing groups | Increased | Amines, Alcohols, Thiols |
| Electron-donating groups | Decreased | Water, weaker nucleophiles |
Derivatization Reactions and Mechanistic Studies
The derivatization of the 1,3,5-triazine core is a cornerstone of its chemistry, allowing for the synthesis of a vast array of functional molecules. These reactions predominantly proceed through a nucleophilic aromatic substitution mechanism (SNAr). The mechanism involves the addition of a nucleophile to one of the carbon atoms of the triazine ring, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of a leaving group.
Starting from readily available precursors like cyanuric chloride, a wide variety of substituents can be introduced sequentially. nih.govresearchgate.net This stepwise substitution is controlled by the decreasing reactivity of the triazine ring after each substitution and by controlling the reaction temperature. nih.govresearchgate.net For instance, the first substitution can often be carried out at 0°C, the second at room temperature, and the third at elevated temperatures. nih.gov
While this compound itself does not have a leaving group for direct substitution, its synthesis originates from precursors that undergo such derivatization reactions. The synthesis of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines often involves the sequential reaction of a triazine core with different nucleophiles. rsc.org
Mechanistic studies have focused on understanding the factors that govern the regioselectivity and reactivity in these substitution reactions. Both experimental and theoretical approaches, including density functional theory (DFT) and Natural Bond Orbital (NBO) calculations, have been employed to elucidate the preferential order of nucleophile incorporation. nih.gov These studies help in predicting the outcome of competitive reactions and in designing synthetic routes to complex triazine derivatives.
For example, the synthesis of various 2,4,6-trisubstituted-1,3,5-triazines has been achieved by the sequential substitution of chlorine atoms in cyanuric chloride with O-, N-, and S-centered nucleophiles. nih.gov This methodology allows for the introduction of diverse functional groups, including alkyl, aromatic, chiral, and hindered moieties. nih.gov
Table 2: Examples of Derivatization Reactions of 1,3,5-Triazine Core
| Nucleophile Type | Reaction Conditions | Product Type | Reference |
| O-centered (e.g., alcohols, phenols) | Base (e.g., DIEA), 0°C to RT | Alkoxy/Aryloxy-triazines | nih.govnih.gov |
| N-centered (e.g., amines) | Base (e.g., DIEA), 0°C to reflux | Amino-triazines | nih.govsciensage.info |
| S-centered (e.g., thiols) | Base (e.g., DIEA), RT | Thioether-triazines | nih.gov |
Hydrolytic and Solvolytic Stability of Triazine Derivatives
The stability of 1,3,5-triazine derivatives towards hydrolysis and solvolysis is a critical parameter, particularly for their application in various fields. The electron-deficient nature of the triazine ring makes it susceptible to attack by water and other solvents, which act as nucleophiles. The rate of hydrolysis is highly dependent on the nature of the substituents on the triazine ring.
Studies on the hydrolytic stability of 2,4-dihalogeno-6-heteroaryl-s-triazines have shown that the rate of hydrolysis is influenced by both the halogen and the heteroaryl substituent. rsc.org Electron-withdrawing substituents on the aryl rings tend to enhance the rate of hydrolysis by further increasing the electrophilicity of the triazine carbon atoms. rsc.org This suggests that for derivatives of this compound, the presence of additional electron-withdrawing groups on the phenyl rings would likely decrease their hydrolytic stability.
In the context of this compound, which lacks a good leaving group, the triazine core itself is generally stable under neutral aqueous conditions. However, under harsh acidic or basic conditions, degradation of the triazine ring can occur. The stability of such fully arylated triazines is generally high due to the strong carbon-carbon bonds between the aryl groups and the triazine ring.
The solvolytic stability follows similar trends, with the rate of reaction depending on the nucleophilicity of the solvent and the electronic properties of the substituents on the triazine ring. For instance, in reactions involving alcoholysis, the reactivity would be influenced by the steric and electronic nature of the alcohol.
Table 3: Factors Influencing the Hydrolytic Stability of Triazine Derivatives
| Factor | Effect on Hydrolysis Rate | Rationale |
| Electron-withdrawing substituents | Increase | Enhance electrophilicity of the triazine ring |
| Electron-donating substituents | Decrease | Reduce electrophilicity of the triazine ring |
| Nature of leaving group | Varies | Better leaving groups facilitate substitution |
| pH of the medium | Varies | Catalysis by acid or base can occur |
Coordination Chemistry and Ligand Design
Synthesis and Characterization of Triazine-Metal Coordination Compounds
The synthesis of metal complexes with triazine-based ligands typically involves the reaction of a metal salt with the triazine ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the resulting coordination geometry and nuclearity of the complex.
While there is a wealth of information on the synthesis of metal complexes with functionalized chelating triazines, specific reports on the synthesis of coordination compounds involving 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine as a primary ligand are scarce in the scientific literature. This is likely due to its anticipated weak coordinating ability as a simple aryl-substituted triazine.
However, the synthesis of the ligand itself, this compound, can be achieved through established methods for the preparation of 2,4,6-triaryl-1,3,5-triazines. A common synthetic route is the cyclotrimerization of the corresponding nitriles. For an unsymmetrically substituted triazine like the one , a mixed cyclotrimerization of benzonitrile (B105546) and 4-chlorobenzonitrile (B146240) could be employed, although this would likely result in a statistical mixture of products requiring separation. A more controlled approach involves the sequential substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This versatile precursor allows for the stepwise introduction of different aryl groups via reactions such as Suzuki or Stille coupling, or through Friedel-Crafts reactions.
Table 1: General Synthetic Strategies for 2,4,6-Triaryl-1,3,5-Triazines
| Method | Precursors | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclotrimerization | Aryl nitriles | Acid or base catalysis, high temperatures | One-step synthesis | Can lead to mixtures of products with different substitution patterns for unsymmetrical triazines |
| Substitution on Cyanuric Chloride | Cyanuric chloride, Arylating agents (e.g., organoboronic acids, organostannanes) | Palladium-catalyzed cross-coupling reactions | Controlled, stepwise synthesis allowing for specific substitution patterns | Multi-step process, may require specialized catalysts |
Characterization of any potential coordination compounds would involve a suite of analytical techniques. X-ray crystallography is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. Spectroscopic methods such as Infrared (IR) and Raman spectroscopy can provide information on the coordination of the triazine ring by observing shifts in the vibrational frequencies of the C=N bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ¹⁵N NMR, can also indicate coordination by changes in the chemical shifts of the triazine ring atoms. UV-Visible spectroscopy would be used to probe the electronic transitions within the complex.
Electronic and Structural Features of Metal-Triazine Complexes
The electronic properties of the 1,3,5-triazine (B166579) ring are characterized by its electron-deficient nature, arising from the presence of three electronegative nitrogen atoms. This makes the triazine core a good electron acceptor. When incorporated into a metal complex, this property can have a significant impact on the electronic structure of the entire molecule.
Table 2: Expected Coordination and Electronic Properties
| Property | Description |
|---|---|
| Coordination Mode | Likely monodentate through a triazine nitrogen or non-coordinating. |
| Chelating Ability | Not expected to be a chelating ligand due to the absence of appropriate donor groups on the substituents. |
| Electronic Nature | The triazine ring is strongly electron-accepting, a property enhanced by the 4-chlorophenyl substituent. |
Future Research Directions and Emerging Paradigms
Advancements in Synthesis and Scalability
The traditional synthesis of substituted 1,3,5-triazines often relies on the sequential nucleophilic substitution of cyanuric chloride, a process that can be energy-intensive and time-consuming. mdpi.comnih.gov Future research is intensely focused on developing more efficient, scalable, and environmentally benign synthetic protocols.
Key advancements are being pursued through the adoption of green chemistry principles. Methodologies such as microwave-assisted and ultrasound-assisted (sonochemical) synthesis are gaining prominence. mdpi.comnih.gov These techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), lower energy consumption, and often higher yields. nih.govrsc.orgssrn.com For instance, microwave-assisted synthesis of s-triazine derivatives has been shown to improve yields by approximately 10% while shortening reaction times from hours to 15–30 minutes. rsc.org Furthermore, the development of sonochemical protocols that utilize water as a solvent represents a significant step towards sustainable manufacturing, minimizing the reliance on volatile and often toxic organic solvents. nih.govssrn.com
The scalability of these green methodologies is a critical aspect of future research. While effective on a laboratory scale, translating these processes to industrial production requires overcoming challenges related to reaction homogeneity and energy efficiency in larger vessels. The use of phase-transfer catalysts in conjunction with microwave or sonochemical methods is one promising strategy to enhance reaction efficiency and facilitate scalability. mdpi.com
| Methodology | Typical Reaction Time | Key Advantages | Scalability Challenges |
|---|---|---|---|
| Conventional Heating (Reflux) | Several hours | Technically straightforward, well-established | High energy consumption, long duration, reliance on organic solvents |
| Microwave-Assisted Synthesis | Minutes to < 1 hour | Rapid heating, increased reaction rates, higher yields, reduced side products. nih.govrsc.org | Microwave penetration depth, non-uniform heating in large reactors |
| Sonochemical Synthesis | < 15 minutes | Enables use of green solvents (e.g., water), high efficiency, short reaction times. nih.govssrn.com | Attenuation of ultrasonic waves, ensuring uniform cavitation in large volumes |
Integration into Hybrid Organic-Inorganic Systems
The incorporation of triazine-based molecules like 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine into hybrid organic-inorganic systems is an exciting frontier. These materials merge the desirable properties of organic components (e.g., processability, structural diversity) with the robustness and functionality of inorganic materials (e.g., thermal stability, conductivity).
A significant area of development is in the creation of Metal-Organic Frameworks (MOFs). The nitrogen atoms within the triazine ring can act as coordination sites for metal ions, allowing triazine derivatives to serve as structural linkers in these highly porous materials. acs.orgrsc.org By functionalizing the phenyl rings of this compound with suitable coordinating groups (like carboxylates), it can be integrated as a building block for novel MOFs. mdpi.com These triazine-based MOFs are being investigated for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgmdpi.com
Another emerging area is the development of triazine-based organic-inorganic hybrid gels. rsc.orgresearchgate.net These materials can be prepared through sol-gel processes involving reactions between triazine precursors and inorganic species like chlorosilanes. rsc.org The resulting hybrid polymers possess unique structural and chemical properties, with potential applications in catalysis and materials science. The development of covalent organic polymers (COPs) based on triazine also presents opportunities for creating novel catalysts and support materials with meso- or microporous structures. rsc.org
Exploration of Novel Application Domains for Triazine-Based Materials
While 1,3,5-triazines have established roles, ongoing research continues to uncover novel applications by leveraging their unique electronic properties. The electron-deficient triazine core makes these compounds excellent candidates for use as electron-transporting materials in various optoelectronic devices. nih.gov
Organic Electronics: There is a strong future for triazine derivatives in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters (PhOLEDs) and in developing materials that exhibit thermally activated delayed fluorescence (TADF). rsc.org Their high electron affinity and thermal stability are key advantages in these applications. nih.gov
Photovoltaics: Triazine-based molecules are being actively investigated for all major types of next-generation solar cells, including organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), and as hole transport materials in perovskite solar cells. nih.govrsc.org The ability to tune their electronic energy levels through chemical modification allows for the optimization of their light-harvesting capabilities. nih.gov
Catalysis: Triazine-based covalent organic polymers (COPs) and MOFs are emerging as highly effective platforms for photocatalysis, electrocatalysis, and heterogeneous catalysis. rsc.orgrsc.org Their porous nature and the presence of active nitrogen sites within the triazine ring contribute to their catalytic activity.
Biomedical Field: The 1,3,5-triazine (B166579) scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties. eurekaselect.commdpi.comnih.gov Future research will likely focus on developing highly specific and potent therapeutic agents by modifying the substituents on the triazine core. For example, novel triazine derivatives have shown promise as inhibitors of enzymes involved in tumorigenesis and as potent antifungal agents that can inhibit the yeast-to-hyphae transition in pathogens like Candida albicans. mdpi.comnih.gov
Computational Design and High-Throughput Screening of New Derivatives
To accelerate the discovery and optimization of new triazine-based materials, computational design and high-throughput screening (HTS) have become indispensable tools. These approaches allow researchers to navigate the vast chemical space of possible triazine derivatives efficiently, prioritizing the most promising candidates for synthesis and testing. youtube.com
Computational design employs a range of in silico techniques to predict the properties of novel compounds. A key example is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov By analyzing a library of known triazine derivatives and their measured biological activity (e.g., anticancer potency), these models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules. rsc.orgnih.govmdpi.com Molecular docking studies are also used to simulate how a triazine derivative might bind to a specific biological target, providing insights into its mechanism of action. mdpi.com For materials science applications, computational methods can predict electronic properties, thermal stability, and other key characteristics.
High-Throughput Screening (HTS) complements computational design by enabling the rapid experimental evaluation of large libraries of compounds or reaction conditions. sigmaaldrich.com In drug discovery, HTS is used to test thousands of triazine derivatives for activity against a specific biological target. In materials science, HTS techniques can be used to quickly identify materials with desired properties, such as high porosity or specific optical characteristics. rsc.org The combination of computational pre-screening and experimental HTS creates a powerful workflow for accelerating the development of next-generation triazine-based materials and therapeutics.
| Technique | Description | Application in Triazine Research |
|---|---|---|
| 3D-QSAR Modeling | Correlates the 3D structural features of molecules with their biological activity or chemical properties. | Designing new anticancer agents with enhanced potency and selectivity. nih.govrsc.orgnih.gov |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Understanding the binding mechanism of triazine derivatives to biological targets like enzymes or receptors. mdpi.com |
| In Silico ADME Analysis | Computationally predicts the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. | Assessing the drug-likeness of novel triazine derivatives early in the discovery process. mdpi.comnih.gov |
| High-Throughput Screening (HTS) | Uses automation to rapidly test large numbers of compounds for a specific biological or chemical activity. | Screening compound libraries for new drug leads or identifying optimal catalysts from a range of derivatives. youtube.comsigmaaldrich.com |
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for 2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine, and what key reaction conditions must be optimized? A: The compound is synthesized via nucleophilic aromatic substitution using phenylmagnesium bromide (Grignard reagent) with 2-chloro-4,6-diphenyl-1,3,5-triazine as the starting material. Key conditions include:
- Temperature control : Maintain reaction temperatures between 0–5°C during reagent addition to prevent side reactions.
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to ensure reagent stability.
- Post-reaction workup : Quench excess Grignard reagent with ammonium chloride solution, followed by extraction with toluene and recrystallization (melting point: 138–140°C) .
Advanced Synthesis
Q: How can regioselectivity challenges in triazine core functionalization be addressed during synthesis? A: Regioselectivity issues arise due to the symmetry of the triazine ring. Mitigation strategies include:
- Reaction monitoring : Use thin-layer chromatography (TLC) or -NMR to track intermediate formation.
- Protecting groups : Introduce temporary substituents (e.g., methoxy groups) to direct reactivity, later removed via hydrolysis .
- Catalytic systems : Employ Pd-based catalysts for cross-coupling reactions to enhance specificity .
Basic Physicochemical Properties
Q: What solubility and stability properties are critical for its application in organic electronics? A:
- Solubility : Highly soluble in toluene (≥50 mg/mL at 25°C), enabling spin-coating for thin-film OLED layers .
- Thermal stability : Decomposition temperature >300°C, suitable for vacuum deposition techniques.
- Photostability : UV-Vis spectra show minimal degradation under ambient light (λmax = 320 nm) .
Advanced Mechanistic Studies
Q: How does the electron-deficient triazine core influence charge transport in optoelectronic devices? A: The triazine core acts as an electron-accepting moiety due to its high electron affinity (EA ≈ 3.2 eV). This property:
- Enhances electron mobility : Confirmed by time-of-flight (TOF) measurements (µe ≈ 10<sup>−3</sup> cm<sup>2</sup>/V·s).
- Facilitates exciton dissociation : Critical for organic photovoltaic (OPV) applications, as shown in transient absorption spectroscopy studies .
Safety and Handling
Q: What are the recommended safety protocols for handling this compound in laboratory settings? A:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation (PEL = 0.1 mg/m³).
- Emergency measures : For skin contact, rinse with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .
Data Contradictions
Q: How should researchers resolve discrepancies in reported melting points or spectral data? A:
- Purity verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥99% purity.
- Analytical cross-check : Compare -NMR shifts (e.g., δ 168.5 ppm for triazine carbons) with literature .
- Batch variability : Source compounds from suppliers with GC-MS certification (e.g., Thermo Scientific) .
Advanced Applications
Q: What methodologies validate its use as a ligand in transition-metal catalysis? A:
- Coordination studies : X-ray crystallography confirms η<sup>2</sup> binding to Pd(II) centers (bond lengths: Pd–N ≈ 2.05 Å).
- Catalytic efficiency : Suzuki-Miyaura coupling yields >90% with 1 mol% catalyst loading (TOF = 500 h<sup>−1</sup>) .
Environmental Impact
Q: What biodegradation pathways are observed for this compound, and how are they assessed? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
